

CGP52411 CAS number and molecular weight

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Compound of Interest

Compound Name: CGP52411

Cat. No.: B1668516

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An In-depth Technical Guide to **CGP52411**

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **CGP52411**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in cancer and neurodegenerative disease research.

Core Data Presentation

CGP52411, also known as DAPH (4,5-Dianilinophthalimide), is a small molecule inhibitor with significant therapeutic potential. Its key quantitative data are summarized below.

Property	Value
CAS Number	145915-58-8[1][2][3][4][5]
Molecular Weight	329.35 g/mol [1][4][6]
Molecular Formula	C ₂₀ H ₁₅ N ₃ O ₂ [2][4][7]
IC ₅₀ for EGFR	0.3 µM[1][5]

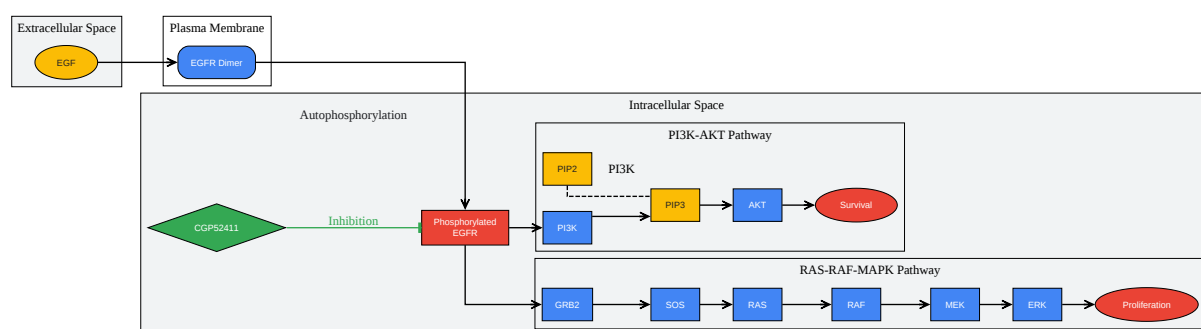
Mechanism of Action and Signaling Pathway

CGP52411 is a potent, orally active, and ATP-competitive inhibitor of the EGFR tyrosine kinase[1][5]. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the

extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Key among these are the RAS-RAF-MAPK and PI3K/AKT pathways[8]. By competitively binding to the ATP-binding site of the EGFR kinase domain, **CGP52411** effectively blocks this autophosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth.

In the context of Alzheimer's disease, **CGP52411** has been shown to inhibit and even reverse the formation of β -amyloid ($A\beta_{42}$) fibril aggregates[1][2]. Furthermore, it blocks the toxic influx of Ca^{2+} ions into neuronal cells, a key event in $A\beta$ -induced neurotoxicity[1][2].

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by **CGP52411**.



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EGFR signaling pathway and inhibition by **CGP52411**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **CGP52411**.

EGFR Kinase Inhibition Assay (Cell-Based)

This protocol describes a method to determine the inhibitory effect of **CGP52411** on EGFR autophosphorylation in a cellular context.

Materials:

- A431 human epidermoid carcinoma cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **CGP52411** stock solution (in DMSO)
- Human Epidermal Growth Factor (EGF)
- Phosphate Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE and Western Blotting reagents
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

Procedure:

- Cell Culture: Culture A431 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

- Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells by incubating in serum-free DMEM for 18-24 hours.
- Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of **CGP52411** (e.g., 0.1 to 100 μ M) or vehicle (DMSO) for 2 hours.
- EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
- Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with 100-200 μ L of ice-cold lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize protein amounts for all samples and prepare them for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary anti-phospho-EGFR antibody overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescence reagent and an imaging system.
 - Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
- Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR. Determine the IC_{50} value of **CGP52411** by plotting the percentage of inhibition against the inhibitor concentration.

A β 42 Fibril Formation Assay (Thioflavin T)

This assay monitors the aggregation of A β 42 into fibrils in the presence and absence of **CGP52411** using the fluorescent dye Thioflavin T (ThT).

Materials:

- Lyophilized A β 42 peptide
- Hexafluoroisopropanol (HFIP)
- Phosphate Buffered Saline (PBS), pH 7.4
- Thioflavin T (ThT) stock solution (in PBS)
- **CGP52411** stock solution (in DMSO)
- 96-well black, clear-bottom plates
- Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

- A β 42 Preparation:
 - Dissolve lyophilized A β 42 in HFIP to a concentration of 1 mg/mL.
 - Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight to form a peptide film.
 - Store the peptide films at -20°C.
 - Just before the assay, dissolve the A β 42 film in a small volume of DMSO and then dilute to the final working concentration in PBS.
- Assay Setup:
 - In a 96-well plate, prepare reaction mixtures containing A β 42 (final concentration 10 μ M), ThT (final concentration 20 μ M), and varying concentrations of **CGP52411** (e.g., 1 to 50 μ M) or vehicle (DMSO) in PBS.

- Include controls for A β 42 alone and buffer with ThT alone.
- Incubation and Measurement:
 - Seal the plate to prevent evaporation.
 - Incubate the plate at 37°C with intermittent shaking.
 - Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
- Data Analysis:
 - Subtract the background fluorescence of the ThT-only control from all readings.
 - Plot the fluorescence intensity against time for each concentration of **CGP52411**.
 - Analyze the kinetics of fibril formation (lag time, elongation rate) to determine the inhibitory effect of **CGP52411**.

Cellular Neurotoxicity Assay (MTT Assay)

This protocol assesses the potential of **CGP52411** to protect neuronal cells from A β 42-induced toxicity.

Materials:

- Human neuroblastoma cell line (e.g., SH-SY5Y)
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- Prepared A β 42 oligomers or fibrils
- **CGP52411** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)

- 96-well clear, flat-bottom plates
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.
- Treatment:
 - Prepare pre-aggregated A β 42 (oligomers or fibrils) at the desired concentration (e.g., 10 μ M).
 - Treat the cells with:
 - Vehicle control (medium only)
 - A β 42 alone
 - A β 42 co-treated with various concentrations of **CGP52411**
 - **CGP52411** alone (to test for its own toxicity)
- Incubation: Incubate the treated cells for 24-48 hours at 37°C.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

- Calculate the percentage of cell viability for each treatment condition.
- Plot cell viability against the concentration of **CGP52411** to determine its protective effect against A β 42-induced neurotoxicity.

Conclusion

CGP52411 is a versatile research tool with well-characterized inhibitory activity against EGFR and promising effects in models of Alzheimer's disease. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology and neurodegenerative disorders. Careful adherence to these experimental methodologies will ensure reproducible and reliable results.

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Phone: (601) 213-4426
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